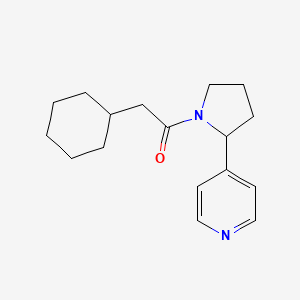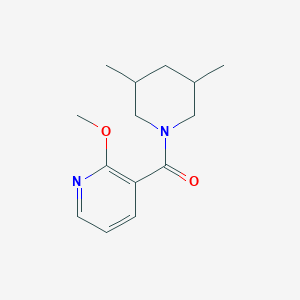
(3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone, also known as DMMP, is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. DMMP has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
作用机制
The exact mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone is not well understood, but it is believed to interact with the GABAergic system in the brain. (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity. This may explain its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
(3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has been found to exhibit a variety of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function and memory. (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has also been found to have neuroprotective effects, protecting neurons from damage and degeneration.
实验室实验的优点和局限性
(3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well-characterized in the literature. It also exhibits a wide range of pharmacological activities, making it a versatile tool for studying the GABAergic system and neurological disorders. However, (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone is not without its limitations. It has been found to be toxic at high doses, and its exact mechanism of action is not well understood.
未来方向
There are several potential future directions for research on (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone. One area of interest is the development of (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone analogs with improved pharmacological properties. Another potential direction is the investigation of (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone and its potential side effects.
Conclusion
In conclusion, (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone is a promising compound with potential applications in the field of medicinal chemistry. Its wide range of pharmacological activities and neuroprotective effects make it a valuable tool for studying the GABAergic system and neurological disorders. While further research is needed to fully understand the mechanism of action and potential side effects of (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone, it represents a promising avenue for the development of new drugs.
合成方法
(3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone can be synthesized through a multi-step process involving the reaction of piperidine with 3-bromo-5-methylpyridine, followed by the addition of methoxyamine hydrochloride and subsequent reduction with sodium borohydride. This synthesis method has been well-established in the literature and has been used to produce (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone in high yields and purity.
科学研究应用
(3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a variety of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. (3,5-Dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone has also been shown to have potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease.
属性
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-7-11(2)9-16(8-10)14(17)12-5-4-6-15-13(12)18-3/h4-6,10-11H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJERAJQFPKEIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=C(N=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)
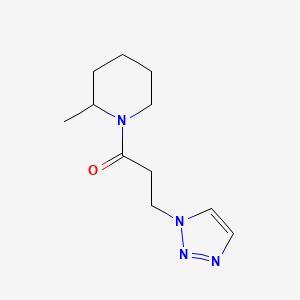

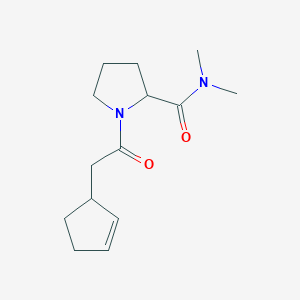
![2,2-dimethyl-N-[1-(3-methylpiperidin-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B7493879.png)

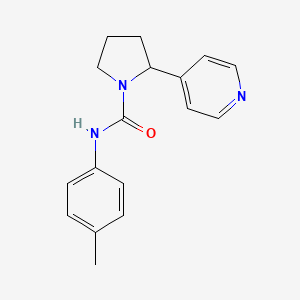
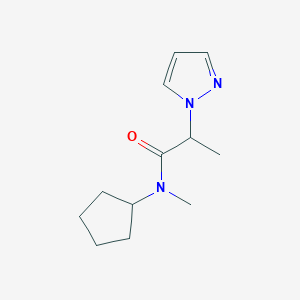

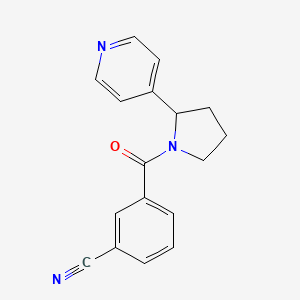


![Pentyl 2-[(3-bromobenzoyl)amino]-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B7493946.png)
